[(2E,4E)-hexa-2,4-dienyl] butanoate
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Overview
Description
Scientific Research Applications
[(2E,4E)-hexa-2,4-dienyl] butanoate finds applications in various fields:
Chemistry: Used as a flavoring agent in food chemistry due to its fruity aroma.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexa-2,4-dienyl butyrate typically involves the esterification of hexa-2,4-dien-1-ol with butyric acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of hexa-2,4-dienyl butyrate follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: [(2E,4E)-hexa-2,4-dienyl] butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.
Major Products Formed:
Oxidation: Formation of hexa-2,4-dienoic acid.
Reduction: Formation of hexa-2,4-dien-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of hexa-2,4-dienyl butyrate involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, influence gene expression, and interact with cellular receptors. The compound’s effects are mediated through its ability to act as a ligand for specific receptors and its involvement in metabolic pathways .
Comparison with Similar Compounds
[(2E,4E)-hexa-2,4-dienyl] butanoate can be compared with other similar compounds such as:
Hexa-2,4-dienyl acetate: Similar structure but with an acetate group instead of a butyrate group.
Hexa-2,4-dienyl propionate: Similar structure but with a propionate group instead of a butyrate group.
Hexa-2,4-dienyl valerate: Similar structure but with a valerate group instead of a butyrate group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. Its fruity aroma and potential biological activities make it a valuable compound in various applications .
Properties
CAS No. |
16930-93-1 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(2E,4E)-hexa-2,4-dienyl] butanoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3,5-7H,4,8-9H2,1-2H3/b5-3+,7-6+ |
InChI Key |
PTJGYWXDEDRLPB-TWTPFVCWSA-N |
Isomeric SMILES |
CCCC(=O)OC/C=C/C=C/C |
SMILES |
CCCC(=O)OCC=CC=CC |
Canonical SMILES |
CCCC(=O)OCC=CC=CC |
density |
0.908-0.912 |
16930-93-1 | |
physical_description |
Light yellow liquid; Fruity, wine-like aroma with cheesy undertones |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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